molecular formula C18H20O2 B12777807 5K7Ulq8vdh CAS No. 56954-96-2

5K7Ulq8vdh

Cat. No.: B12777807
CAS No.: 56954-96-2
M. Wt: 268.3 g/mol
InChI Key: KXYDGGNWZUHESZ-SFHVURJKSA-N
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Description

Properties

CAS No.

56954-96-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(4S)-2,2,4-trimethyl-3H-chromen-4-yl]phenol

InChI

InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3/t18-/m0/s1

InChI Key

KXYDGGNWZUHESZ-SFHVURJKSA-N

Isomeric SMILES

C[C@]1(CC(OC2=CC=CC=C21)(C)C)C3=CC=C(C=C3)O

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can donate hydrogen atoms, which can neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Limitations in Available Evidence

Key challenges include:

Recommended Approach for Further Investigation

To address this gap, the following steps are advised:

Verification of nomenclature: Confirm whether "5K7Ulq8vdh" is a typographical error or an internal code for a proprietary compound.

Cross-referencing with chemical databases : Use platforms like PubChem, SciFinder, or Reaxys to search for structural or functional analogs.

Consultation with regulatory guidelines : Apply methodologies from (e.g., chemical analysis for substance identification) to characterize the compound .

Hypothetical Comparison Framework

If "5K7Ulq8vdh" were a novel compound, a comparison with similar substances might follow this structure:

Property 5K7Ulq8vdh (Hypothetical) Analog Compound A Analog Compound B
Molecular Formula Undetermined C₁₀H₁₄O₄ C₁₂H₁₈N₂O₂
Thermal Stability N/A >250°C 180–200°C
Solubility (in H₂O) N/A 0.5 mg/mL Insoluble
Applications N/A Polymer additive Pharmaceutical intermediate

Critical Notes

  • Ethical and scientific rigor : Publishing unverified data violates academic integrity standards (as emphasized in Evidences 9–12).
  • Role of chemical analysis : highlights that ambiguous results from chemical analyses can lead to misinterpretation, underscoring the need for validated methodologies .

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